2-(Quinolin-6-YL)acetic acid
CAS No.: 5622-34-4
Cat. No.: VC21370219
Molecular Formula: C11H9NO2
Molecular Weight: 187.19g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5622-34-4 |
---|---|
Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19g/mol |
IUPAC Name | 2-quinolin-6-ylacetic acid |
Standard InChI | InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H,13,14) |
Standard InChI Key | CFVILHFXMRQYSG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1 |
Introduction
Chemical and Physical Properties
2-(Quinolin-6-YL)acetic acid possesses distinctive chemical and physical properties that contribute to its versatility in synthetic applications and biological systems. Understanding these properties is essential for predicting its behavior in different environments and for designing effective synthesis routes.
Structural Characteristics
The core structure of 2-(Quinolin-6-YL)acetic acid consists of a quinoline heterocyclic ring with an acetic acid group attached at the 6-position. The quinoline portion provides aromaticity and nitrogen-containing functionality, while the acetic acid group introduces carboxylic acid reactivity.
Physical and Chemical Properties
The compound's important physical and chemical properties are summarized in Table 1:
Property | Value |
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Chemical Formula | C₁₁H₉NO₂ |
Molecular Weight | 187.2 g/mol |
Physical State | Solid |
CAS Number | 5622-34-4 |
IUPAC Name | 2-(quinolin-6-yl)acetic acid |
Synonyms | Quinolin-6-Yl-Acetic Acid; 6-Quinolylacetic Acid; 6-Quinoline Acetic Acid |
These properties make 2-(Quinolin-6-YL)acetic acid suitable for various synthetic transformations and contribute to its potential applications in medicinal chemistry .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-(Quinolin-6-YL)acetic acid. These methods offer flexibility in terms of starting materials, reaction conditions, and potential for scale-up.
Standard Synthetic Approaches
The synthesis of 2-(Quinolin-6-YL)acetic acid can typically be achieved through several standard methods in organic chemistry:
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Condensation reactions involving quinoline derivatives and appropriate acetic acid precursors.
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Oxidation of corresponding alcohols or aldehydes derived from 6-substituted quinolines.
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Direct functionalization of the quinoline ring at the 6-position followed by introduction of the acetic acid moiety.
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Palladium-catalyzed cross-coupling reactions to attach the acetic acid group to a pre-formed quinoline scaffold.
These approaches allow for the efficient production of 2-(Quinolin-6-YL)acetic acid in laboratory and potentially industrial settings.
Related Compounds and Structural Analogs
Understanding the properties and behaviors of structurally related compounds provides valuable context for appreciating the unique characteristics of 2-(Quinolin-6-YL)acetic acid.
2,2-difluoro-2-(quinolin-6-yl)acetic acid
This fluorinated analog (CAS: 1093341-40-2) has the molecular formula C₁₁H₇F₂NO₂ and a molecular weight of 223.18 g/mol . The presence of two fluorine atoms at the alpha position introduces significant changes in the compound's chemical reactivity and potential biological properties. The compound is classified with hazard statements H302, H315, H319, and H335, indicating it can cause acute toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation .
2-AMINO-2-(QUINOLIN-6-YL)ACETIC ACID
This amino-substituted analog (CAS: 108763-20-8) has the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . The presence of an amino group instead of hydrogen at the alpha position significantly alters the compound's properties, potentially enhancing its biological activity and synthetic utility.
Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid
These compounds represent another class of related structures, featuring a thio linkage and different position of substitution on the quinoline ring . While structurally distinct, these derivatives provide valuable insights into the potential applications of quinoline-acetic acid hybrid molecules.
Biological Activities and Applications
2-(Quinolin-6-YL)acetic acid exhibits diverse biological activities and has numerous potential applications in pharmaceuticals and agriculture.
Agricultural Applications
Related compounds, such as derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, have shown significant effects on plant growth and development. These derivatives have been studied for their influence on rhizogenesis during microclonal reproduction in vitro in Paulownia clone 112 explants . The sodium salt of 2-((quinolin-4-yl)thio)acetic acid (QAC-5) demonstrated particular effectiveness as a stimulator of rhizogenesis compared to the corresponding original acid .
These findings suggest that 2-(Quinolin-6-YL)acetic acid and its derivatives may have significant applications in agricultural science, particularly in plant propagation and growth stimulation.
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for specific applications. Research on related compounds provides insights into how structural modifications might affect the properties of 2-(Quinolin-6-YL)acetic acid.
Impact of Substituents
Studies on derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have revealed that the presence of alkoxy groups in the 6th position and methyl in the 2nd position of the quinoline ring reduced the activity of the compounds as rhizogenesis stimulators . This suggests that the unsubstituted quinoline ring might be optimal for certain biological activities.
Effect of Salt Formation
Recent Research and Future Directions
The development of new applications for 2-(Quinolin-6-YL)acetic acid and related compounds continues to be an active area of research, particularly in medicinal chemistry and agricultural science.
Advances in Agricultural Applications
Recent research has focused on the development of effective and low-toxic stimulators of rhizogenesis for microclonal propagation of plants . This work has identified several quinoline-acetic acid derivatives with promising activity, suggesting potential applications for 2-(Quinolin-6-YL)acetic acid in this field.
Future Research Directions
Several promising research directions for 2-(Quinolin-6-YL)acetic acid include:
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Development of new synthetic routes for more efficient production
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Exploration of additional biological activities, particularly in pharmaceutical applications
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Creation of novel derivatives with enhanced activity and reduced toxicity
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Investigation of structure-activity relationships to guide rational design of improved compounds
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Expansion of agricultural applications beyond rhizogenesis stimulation
These research directions could significantly expand the utility and applications of 2-(Quinolin-6-YL)acetic acid and related compounds.
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